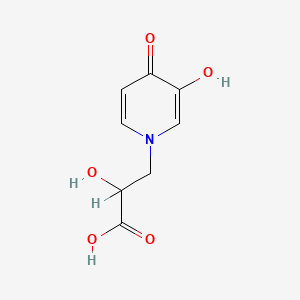
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid is a complex organic compound that features both hydroxyl and pyridinone functional groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Propanoic Acid Moiety: This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions might reduce carbonyl groups to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols.
Applications De Recherche Scientifique
2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid could have various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, it might inhibit or activate enzymes by binding to their active sites, or it could interact with receptors to modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(4-oxopyridin-1(4h)-yl)propanoic acid: Lacks one hydroxyl group compared to the target compound.
3-Hydroxy-4-oxo-1,2,3,4-tetrahydropyridine-2-carboxylic acid: A structurally similar compound with different functional groups.
Uniqueness
The presence of both hydroxyl and pyridinone groups in 2-Hydroxy-3-(3-hydroxy-4-oxopyridin-1(4h)-yl)propanoic acid might confer unique properties, such as specific binding affinities or reactivity patterns, making it distinct from similar compounds.
Propriétés
Numéro CAS |
60343-55-7 |
|---|---|
Formule moléculaire |
C8H9NO5 |
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
2-hydroxy-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO5/c10-5-1-2-9(3-6(5)11)4-7(12)8(13)14/h1-3,7,11-12H,4H2,(H,13,14) |
Clé InChI |
SRHOZDVPWUVWQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C(C1=O)O)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


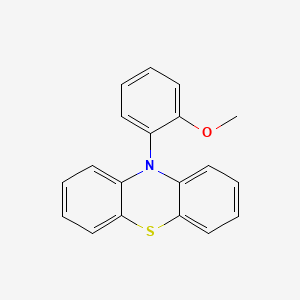
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)
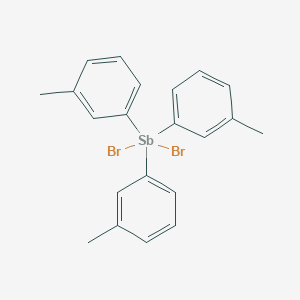

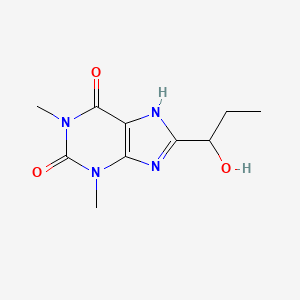
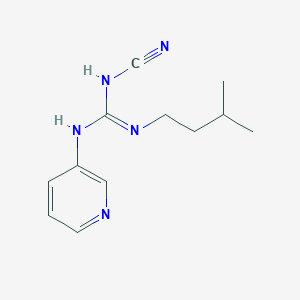
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid](/img/structure/B14594054.png)
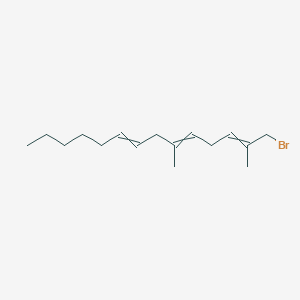
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
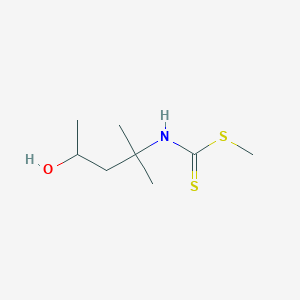
![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
